![molecular formula C10H10N2O2S B13523749 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)
4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards certain enzymes . Additionally, the pyrazole ring can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methylsulfonyl)acetophenone
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is unique due to its specific structural features, such as the combination of a pyrazole ring and a methylsulfonylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) |
InChI Key |
KFVCNRFCDGRUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


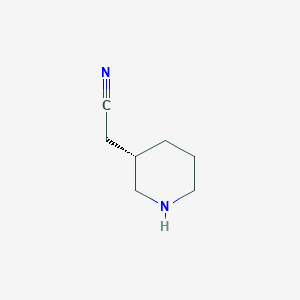

![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
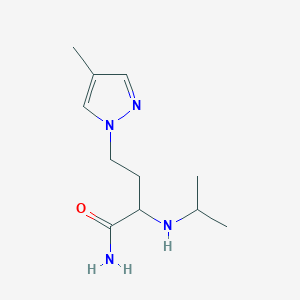
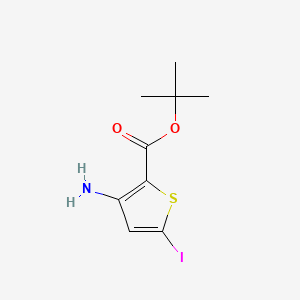

![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
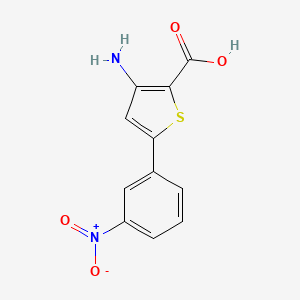
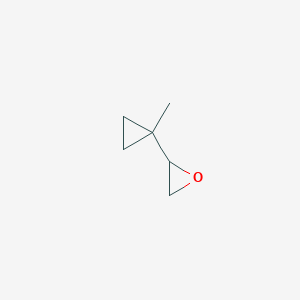
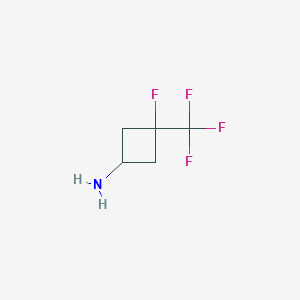
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal](/img/structure/B13523715.png)
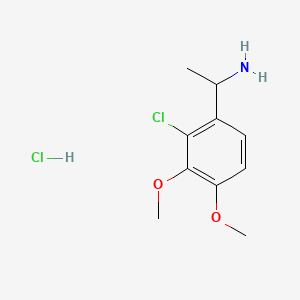
![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
